molecular formula C19H21N5O3S B6505937 4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421484-91-4

4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B6505937
CAS No.: 1421484-91-4
M. Wt: 399.5 g/mol
InChI Key: FUXODFNSRWQRPR-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 3-methoxybenzenesulfonyl-piperazine group at the 4-position and a 1H-pyrrole moiety at the 6-position.

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-16-5-4-6-17(13-16)28(25,26)24-11-9-23(10-12-24)19-14-18(20-15-21-19)22-7-2-3-8-22/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXODFNSRWQRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C20H24N6O3S
  • Molecular Weight: 428.5 g/mol
  • CAS Number: 1013758-43-4

The biological activity of this compound is primarily attributed to its structural components, which include a piperazine ring and a pyrimidine core. These structural motifs are known for their roles in various pharmacological activities:

  • Piperazine Derivatives: Compounds containing piperazine are often associated with a range of pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory activities .
  • Pyrimidine Moiety: Pyrimidines are recognized for their role in nucleic acid synthesis and have been implicated in various biological processes, including enzyme inhibition and anticancer activity .

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that derivatives similar to this compound demonstrate significant antibacterial properties. For example, studies have shown that piperazine derivatives can inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies provide insights into the biological activity of the compound:

  • Antitumor Activity Study
    • A study evaluated the antitumor effects of various pyrimidine derivatives, including this compound. Results indicated a dose-dependent inhibition of tumor cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Antibacterial Efficacy
    • In a comparative study, the antibacterial activity was assessed against multiple bacterial strains. The compound demonstrated significant inhibition zones, indicating its effectiveness as an antibacterial agent .
  • Enzyme Inhibition Analysis
    • The inhibitory effect on AChE was quantified using standard enzyme assays. The results showed that the compound exhibited competitive inhibition, with an IC50 value comparable to known inhibitors in the field .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of AChE

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name (IUPAC) CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
4-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (Target) Not provided C20H23N5O3S* 421.5* 3-Methoxybenzenesulfonyl-piperazine, 1H-pyrrole
4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine 1421455-46-0 C20H23N5O2S 405.5 4-Ethylbenzenesulfonyl-piperazine, 1H-pyrrole
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine 1706454-54-7 C12H16N6 244.3 Piperazine (unmodified), 3-methylpyrazole

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 3-methoxybenzenesulfonyl group in the target compound introduces electron-donating methoxy substituents at the meta position, which may enhance steric hindrance and alter π-π interactions compared to the 4-ethylbenzenesulfonyl analog (para-substituted ethyl group) .

Heterocyclic Modifications: Replacing pyrrole with 3-methylpyrazole (CAS 1706454-54-7) introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions but reduce aromaticity.

Thermal Stability :

  • While direct thermal data for the target compound are unavailable, suggests that sulfonyl-piperazine derivatives with aromatic substituents (e.g., phenylmethyl or phenylethyl groups) exhibit decomposition temperatures between 180–220°C. The 3-methoxybenzenesulfonyl group in the target compound may confer similar or higher thermal stability due to stronger electron-withdrawing effects .

Hypothesized Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s methoxy group likely improves solubility in polar solvents compared to the ethyl-substituted analog.
  • Receptor Binding : The pyrrole moiety may offer stronger aromatic interactions than pyrazole, but pyrazole’s nitrogen atoms could facilitate tighter binding to metal ions or polar residues in enzymes .
  • Synthetic Accessibility : Piperazine-sulfonyl derivatives (as in the target compound and CAS 1421455-46-0) typically require multi-step syntheses involving sulfonylation and nucleophilic substitution, whereas simpler piperazine-pyrimidine analogs (e.g., CAS 1706454-54-7) are more straightforward to prepare .

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